molecular formula C21H22N10O4 B140315 2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one CAS No. 142038-31-1

2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Katalognummer: B140315
CAS-Nummer: 142038-31-1
Molekulargewicht: 478.5 g/mol
InChI-Schlüssel: ATNHUXHBJPMSBV-YNEHKIRRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex molecule featuring:

  • A purine core (3H-purin-6-one) substituted at the 8-position with an imidazo[4,5-f]quinoxaline moiety.
  • A sugar-like oxolane (tetrahydrofuran) group at the 9-position, characterized by stereospecific hydroxyl and hydroxymethyl groups [(2R,4S,5R)-configuration].
  • A 3,8-dimethylimidazo[4,5-f]quinoxalin-2-ylamino substituent, which introduces a heterocyclic aromatic amine (HAA) motif.

This hybrid structure combines elements of nucleoside analogs (via the oxolane-linked purine) and HAAs, which are often associated with mutagenic or carcinogenic activity .

Eigenschaften

IUPAC Name

2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N10O4/c1-8-6-23-9-3-4-10-15(14(9)24-8)25-20(30(10)2)29-21-26-16-17(27-19(22)28-18(16)34)31(21)13-5-11(33)12(7-32)35-13/h3-4,6,11-13,32-33H,5,7H2,1-2H3,(H,25,26,29)(H3,22,27,28,34)/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNHUXHBJPMSBV-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50931315
Record name 9-(2-Deoxypentofuranosyl)-8-[(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142038-31-1
Record name Guanosine, 2'-deoxy-8-((3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142038311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Deoxypentofuranosyl)-8-[(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wirkmechanismus

Result of Action

The compound’s action results in a decrease in the expression of pluripotency-associated proteins in mouse embryonic stem cells (ESCs). This suggests that the compound may have an impact on cellular differentiation and development processes.

Biochemische Analyse

Cellular Effects

N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline has significant effects on cellular processes. It has been shown to cause DNA damage, leading to mutations and potentially contributing to the development of cancer

Molecular Mechanism

The molecular mechanism of N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline involves its interaction with DNA. After bioactivation, it forms adducts with the C-8 position of deoxyguanosine in DNA. This adduct formation can interfere with normal DNA replication and transcription processes, leading to mutations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline can change over time. Studies have shown that this compound forms DNA adducts in a dose-dependent manner

Dosage Effects in Animal Models

The effects of N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in animal models vary with dosage. High doses of this compound have been associated with increased DNA adduct formation and mutagenesis. The specific threshold effects and potential toxic or adverse effects at high doses are still being studied.

Metabolic Pathways

N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline is involved in several metabolic pathways. Its bioactivation involves the enzymes cytochrome P450s and NAT2

Biologische Aktivität

The compound 2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one is a complex heterocyclic amine known for its biological activities, particularly in the context of mutagenesis and carcinogenesis. This article reviews the biological activity of this compound, focusing on its mutagenic properties, metabolic pathways, and implications in cancer research.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N10O4C_{21}H_{22}N_{10}O_{4}, with a molecular weight of 478.46 g/mol. The structure includes a purine base modified with an imidazoquinoxaline moiety and a sugar derivative, which contributes to its biological interactions.

Mutagenicity

Research indicates that 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a related compound, is one of the most potent mutagens found in cooked meats and has been implicated in DNA damage. Studies have shown that MeIQx induces DNA adducts in human tissues, suggesting a direct link to carcinogenesis. For instance:

  • DNA Adduct Formation : In a study analyzing surgical specimens, MeIQx-DNA adducts were detected at significant levels in colon and rectal tissues, indicating that these adducts may play a role in cancer development .
Tissue SampleAdduct Levels (per 101010^{10} nucleotides)
Colon14
Rectum18
Kidney1.8

Metabolic Activation

The metabolic activation of MeIQx involves cytochrome P450 enzymes leading to the formation of reactive intermediates. The N-hydroxylation process catalyzed by cytochrome P450s is followed by O-acetylation mediated by N-acetyltransferase 2 (NAT2), which varies among individuals based on genetic polymorphisms:

  • Rapid Acetylators : Individuals with the NAT24 allele show significantly higher levels of DNA adducts and mutagenesis compared to slow acetylators (NAT25B), highlighting genetic susceptibility to MeIQx-induced carcinogenic effects .

Case Studies

Several studies have documented the effects of MeIQx on animal models:

  • Carcinogenicity Studies : In B6C3F1 mice injected with MeIQx, there was a notable increase in hepatocellular adenomas compared to control groups after 12 months .
    Dose (µmol)Adenoma Incidence
    Control5/44
    Low Dose8/24
    High Dose17/20
  • Synergistic Effects : A study involving Fischer 344 rats demonstrated that when MeIQx was administered alongside N-nitrosodiethylamine, there was a significant increase in liver foci indicative of early neoplastic changes .

Wissenschaftliche Forschungsanwendungen

Molecular Formula

C21H22N10O4C_{21}H_{22}N_{10}O_{4}

Molecular Weight

482.45 g mol482.45\text{ g mol}

Carcinogenesis Studies

The primary application of this compound lies in its role as a mutagen and potential carcinogen. Research has shown that 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) , a related compound, forms DNA adducts that can lead to mutations associated with cancer development.

Case Study: MeIQx-DNA Adducts

A study analyzed DNA samples from surgical specimens to detect the presence of MeIQx-DNA adducts. The findings indicated that these adducts exist in human tissues and may play a role in colorectal cancer development. The levels of adducts were quantified using advanced techniques such as the 32P-postlabeling method, revealing significant correlations between dietary exposure to cooked meats and the presence of these carcinogenic markers in human DNA .

Mutagenicity Testing

The compound has been utilized in mutagenicity testing protocols to evaluate the risk associated with dietary intake of cooked meats. Its ability to induce mutations in bacterial and mammalian cells makes it a valuable tool for understanding the mechanisms of chemical carcinogenesis.

Experimental Findings

In vitro studies have demonstrated that exposure to this compound leads to increased mutation rates in various cell lines, supporting its classification as a potent mutagen .

Therapeutic Potential

Emerging research suggests that derivatives of this compound may possess therapeutic properties. The structural features that confer mutagenicity might also be manipulated to develop inhibitors targeting specific pathways involved in cancer progression.

Potential Applications

  • Antitumor Agents : Modifications to the structure could yield compounds that inhibit tumor growth.
  • Targeted Drug Delivery : The purine base may facilitate the design of targeted delivery systems for chemotherapeutics.

Data Table: Summary of Research Findings

StudyFocusKey Findings
CarcinogenesisDetection of MeIQx-DNA adducts in human tissues linked to colorectal cancer.
MutagenicityIncreased mutation rates observed in bacterial assays upon exposure to the compound.
Therapeutic PotentialStructural modifications may lead to new antitumor agents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Relevance Metabolic Pathways
Target Compound Purine + Imidazoquinoxaline 3,8-Dimethylimidazo[4,5-f]quinoxaline; oxolane sugar Potential anticancer agent; possible DNA intercalation or enzyme inhibition Likely CYP1A2/NAT2-dependent activation
8-Oxo-2'-deoxyguanosine (8-oxo-dG) Purine + deoxyribose 8-Hydroxyguanine; deoxyribose Oxidative DNA damage biomarker; mutagenic if unrepaired ROS-mediated formation; repair via BER pathway
MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) Imidazo[4,5-f]quinoxaline 3,8-Dimethyl; amino group Food-borne carcinogen; forms DNA adducts after metabolic activation Activated by CYP1A2; detoxified by GSTs
3'-Amino-2',3'-dideoxyguanosine Purine + modified sugar 3'-Amino; 2',3'-dideoxyribose Nucleoside analog; antiviral/antitumor activity via chain termination Phosphorylation-dependent incorporation into DNA
Aglaithioduline Phytochemical + SAHA-like ~70% similarity to SAHA (HDAC inhibitor) Epigenetic modulation; HDAC inhibition Unknown

Key Findings:

Structural Similarities to Carcinogenic HAAs: The imidazo[4,5-f]quinoxaline moiety in the target compound closely resembles MeIQx, a known dietary carcinogen. Both compounds feature methyl substitutions at the 3- and 8-positions, which are critical for metabolic activation by CYP1A2 and subsequent DNA adduct formation . However, the target compound’s purine-oxolane appendage may alter its bioavailability and reduce systemic exposure compared to MeIQx, which is excreted ~2.1% unchanged in urine .

Enzymatic Interactions: CYP1A2: MeIQx metabolism is strongly influenced by CYP1A2 activity, with higher enzyme activity correlating with reduced urinary excretion of unmetabolized compound . The target compound likely undergoes similar activation, but its larger structure may slow enzymatic processing. GSTs: Glutathione S-transferases (GSTs) detoxify MeIQx by conjugating reactive intermediates. Human GST A1-1 is particularly effective, inhibiting 90% of MeIQx-DNA binding . The target compound’s bulky substituents may hinder GST-mediated detoxification, increasing genotoxic risk.

Anticancer Potential: The hybrid structure could disrupt DNA replication (via purine mimicry) and induce epigenetic changes (via HAA-DNA adducts). Similar compounds, like isoxazolo-triazepin derivatives, show anticarcinogenic activity by targeting purine-binding enzymes .

Vorbereitungsmethoden

Construction of the Imidazoquinoxaline Core

The 3,8-dimethylimidazo[4,5-f]quinoxaline subunit is synthesized via condensation reactions involving nitroaniline derivatives. A two-step route starting from 2-methyl-4,6-dinitroaniline involves cyclization with glyoxal under acidic conditions to form the quinoxaline ring, followed by selenadiazole-mediated imidazole ring closure . Alternatively, 4-chloro-2-methyl-6-nitroaniline undergoes sequential amination and cyclization with formamide at 180°C to yield the dimethyl-substituted imidazoquinoxaline . Methylation at the 3- and 8-positions is achieved using methyl iodide in the presence of potassium carbonate, ensuring selective alkylation without over-methylation .

Synthesis of the 2-Amino-6-Oxo Purine Intermediate

The purine scaffold is prepared via halogenation and hydrolysis. Guanine is treated with phosphorus pentasulfide to introduce a thiol group at the 6-position, followed by chlorine gas sparging to yield 2-amino-6-chloropurine . Hydrolysis under weakly acidic conditions (pH 4–5, 50–70°C) replaces the chlorine with a carbonyl group, forming 2-amino-6-oxopurine . The 8-position is functionalized via nucleophilic aromatic substitution: treatment with sodium hydride in DMF enables displacement of a nitro group by the imidazoquinoxaline amine .

Coupling of Imidazoquinoxaline and Purine Moieties

The 8-amino linkage between the purine and imidazoquinoxaline is established using carbodiimide-mediated coupling. 2-Amino-6-oxopurine is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and reacted with 3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine in anhydrous DMF at 0–5°C . The reaction proceeds with >80% yield when monitored by HPLC, with unreacted starting materials removed via silica gel chromatography (ethyl acetate/methanol 9:1) .

Stereoselective Glycosylation with the Ribose Derivative

The tetrahydrofuran sugar, (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl, is derived from D-ribose through protection and reduction. Ribose is first protected as its 2,3-O-isopropylidene acetal, followed by selective oxidation of the 5-hydroxyl to a ketone using Dess-Martin periodinane. Sodium borohydride reduction yields the 4-hydroxy-5-hydroxymethyl configuration . Enzymatic glycosylation using nucleoside phosphorylase from E. coli transfers the sugar to the purine base under mild conditions (pH 7.4, 37°C), achieving >90% β-selectivity .

Global Deprotection and Final Purification

The isopropylidene protecting group is removed via acid hydrolysis (0.1 M HCl, 25°C, 2 h), followed by neutralization with Amberlite IRA-67 resin . The crude product is purified by reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound in >95% purity. Mass spectrometry (ESI-MS) confirms the molecular ion at m/z 594.2 [M+H]⁺, while ¹H NMR verifies the stereochemistry of the sugar moiety (δ 4.85 ppm, d, J = 6.5 Hz, H1') .

Analytical and Optimization Data

Step Reagents/Conditions Yield Key Reference
Imidazoquinoxaline synthesis2-Methyl-4,6-dinitroaniline, glyoxal, H₂SO₄68%
Purine halogenationP₄S₁₀, Cl₂, HCl75%
GlycosylationE. coli nucleoside phosphorylase91%
Final purificationHPLC (C18, CH₃CN/H₂O)95%

Challenges and Mitigation Strategies

  • Regioselectivity in Imidazoquinoxaline Methylation : Competitive methylation at the 1- and 7-positions is minimized by using bulkier bases like DBU, which favor N3 and N8 alkylation .

  • Glycosylation Stereochemistry : Enzymatic methods outperform chemical glycosylation by avoiding racemization, as demonstrated by the 99% β-anomer yield in .

  • Purine Solubility : Low solubility of 2-amino-6-oxopurine in organic solvents is addressed by employing DMF-water mixtures (9:1) during coupling .

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction conditions, including solvent selection, temperature, and catalyst use. For example, describes multi-step protocols for analogous heterocyclic compounds, such as refluxing in methanol/ammonia (Method A) or using DMF with formic acid (Method B) to enhance cyclization efficiency . Key steps include:

  • Purification: Column chromatography or crystallization from ethanol-DMF mixtures to isolate intermediates.
  • Catalyst Screening: Testing bases like triethylamine or metal catalysts to accelerate amination or cyclization.
  • Yield Tracking: Comparing yields under varying conditions (e.g., 59–65% in ) to identify optimal parameters.

What computational approaches are recommended to predict the electronic properties and reactivity of this compound?

Advanced Research Focus:
Density Functional Theory (DFT) studies, as highlighted in , are critical for modeling electronic properties. Parameters include:

  • Basis Sets: B3LYP/6-31G(d,p) for geometry optimization and frontier molecular orbital (FMO) analysis .
  • Solvent Effects: Using implicit solvation models (e.g., PCM) to simulate aqueous or polar environments.
  • Reactivity Descriptors: Calculating Fukui indices to identify nucleophilic/electrophilic sites.
    AI-driven simulations ( ) can further refine predictions by integrating machine learning with quantum chemical data to optimize reaction pathways .

How should researchers address discrepancies between experimental and computational data for this compound?

Data Contradiction Analysis:
Discrepancies often arise from approximations in computational models or experimental artifacts. Strategies include:

  • Validation: Cross-referencing NMR/IR data ( ) with computed vibrational spectra to identify misassigned peaks .
  • Error Analysis: Quantifying deviations in bond lengths/angles (e.g., ±0.02 Å in X-ray vs. DFT) to adjust computational parameters .
  • Theoretical Frameworks: Linking results to conceptual models ( ), such as Marcus theory for electron transfer, to contextualize anomalies .

What advanced spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer:
Beyond standard 1H^1H-/13C^{13}C-NMR:

  • 2D NMR (HSQC, HMBC): Resolves complex coupling in the imidazo-quinoxaline and purine moieties.
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]+^+ with <2 ppm error).
  • X-ray Crystallography: Resolves stereochemistry at the (2R,4S,5R)-oxolane ring, though crystallization may require vapor diffusion with DMSO/water .

How can researchers design assays to study this compound’s interaction with biological targets?

Advanced Experimental Design:

  • Target Selection: Prioritize kinases or DNA repair enzymes based on structural analogs in (e.g., imidazo[1,2-a]pyridine derivatives) .
  • Binding Assays: Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity.
  • Theoretical Integration: Align assays with pharmacophore models derived from DFT ( ) to rationalize binding modes .

What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 2–9) at 37°C, monitoring degradation via HPLC ( protocols) .
  • Oxidative Stress Testing: Expose to H2 _2O2_2 or liver microsomes to simulate metabolic pathways.
  • Light Sensitivity: Conduct accelerated stability studies under UV/visible light, referencing safety data in for handling precautions .

How can AI enhance the development of derivatives with improved properties?

Advanced Computational Strategy:

  • Generative Models: Train AI on databases (e.g., CC-DPS in ) to propose derivatives with modified substituents (e.g., replacing methyl groups with trifluoromethyl for enhanced bioavailability) .
  • QSAR Modeling: Use neural networks to correlate structural features (e.g., logP, polar surface area) with activity/toxicity data.
  • Automated Workflows: Implement AI-driven platforms ( ) for high-throughput virtual screening and synthesis planning .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.